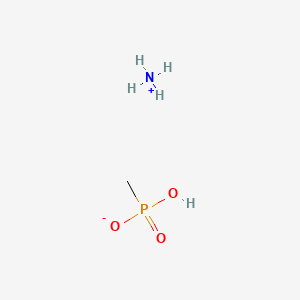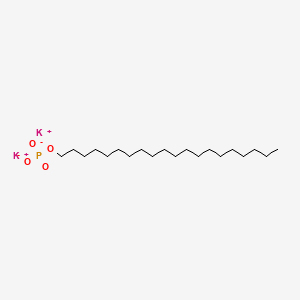
1-Eicosanol, phosphate, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Eicosanol, phosphate, potassium salt: is a chemical compound with the molecular formula C20H41K2O4P . It is a potassium salt of 1-eicosanol phosphate, where 1-eicosanol is a long-chain fatty alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-eicosanol, phosphate, potassium salt typically involves the phosphorylation of 1-eicosanol. The reaction can be carried out using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The resulting 1-eicosanol phosphate is then neutralized with potassium hydroxide (KOH) to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Eicosanol, phosphate, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-Eicosanol, phosphate, potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
Mécanisme D'action
The mechanism of action of 1-eicosanol, phosphate, potassium salt involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Octadecanol, phosphate, potassium salt
- 1-Hexadecanol, phosphate, potassium salt
- 1-Dodecanol, phosphate, potassium salt
Comparison
Compared to similar compounds, 1-eicosanol, phosphate, potassium salt has a longer carbon chain, which can influence its physical and chemical properties. This longer chain length may result in higher melting and boiling points, as well as different solubility characteristics. These unique properties make it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
96119-30-1 |
|---|---|
Formule moléculaire |
C20H41K2O4P |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
dipotassium;icosyl phosphate |
InChI |
InChI=1S/C20H43O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
LFOUDNFTOJPNRA-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



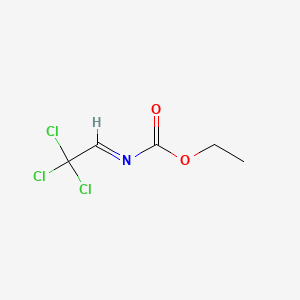
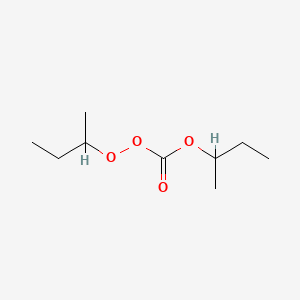
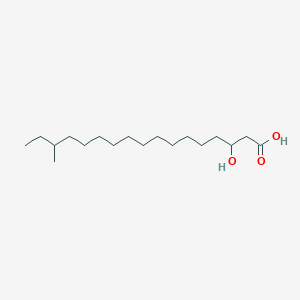


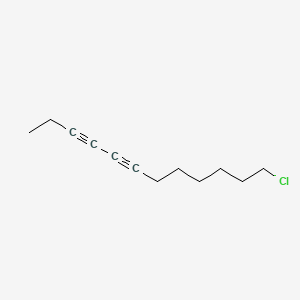
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)



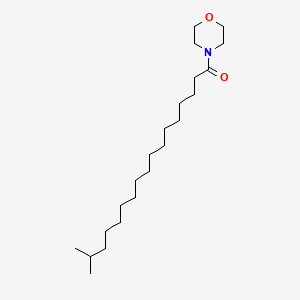
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
